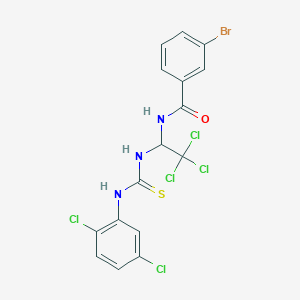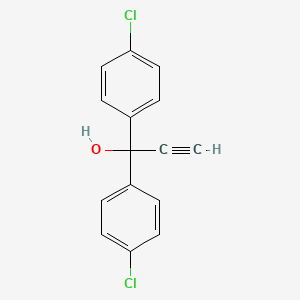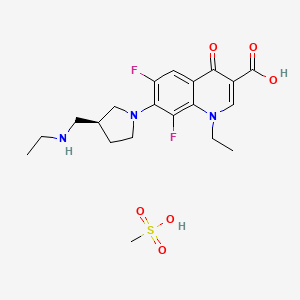
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H17NO3. It is known for its unique structure, which includes both hydroxy and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethanamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2-methoxy-: Similar structure but lacks the hydroxy group.
2-(2-Methoxyethoxy)ethanamine: Contains additional ethoxy groups, leading to different reactivity and applications.
Ethanamine, N-ethyl-N-hydroxy-2-methoxy-: Similar but with an ethyl group instead of a methoxyethyl group.
Uniqueness
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5815-11-2 |
|---|---|
Molecular Formula |
C6H15NO3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)hydroxylamine |
InChI |
InChI=1S/C6H15NO3/c1-9-5-3-7(8)4-6-10-2/h8H,3-6H2,1-2H3 |
InChI Key |
BJOXIRAGBLTXIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)





![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)

